{3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid {3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13446929
InChI: InChI=1S/C16H30N2O4/c1-12(2)18(15(21)22-16(3,4)5)10-13-7-6-8-17(9-13)11-14(19)20/h12-13H,6-11H2,1-5H3,(H,19,20)
SMILES: CC(C)N(CC1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Molecular Formula: C16H30N2O4
Molecular Weight: 314.42 g/mol

{3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

CAS No.:

Cat. No.: VC13446929

Molecular Formula: C16H30N2O4

Molecular Weight: 314.42 g/mol

* For research use only. Not for human or veterinary use.

{3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid -

Specification

Molecular Formula C16H30N2O4
Molecular Weight 314.42 g/mol
IUPAC Name 2-[3-[[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]methyl]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C16H30N2O4/c1-12(2)18(15(21)22-16(3,4)5)10-13-7-6-8-17(9-13)11-14(19)20/h12-13H,6-11H2,1-5H3,(H,19,20)
Standard InChI Key LSOPXNJVKDXCOE-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(CC1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with an acetic acid group and at the 3-position with a Boc-protected isopropylaminomethyl chain. The Boc group (tert-butoxycarbonyl) serves as a transient protective moiety for the secondary amine, a strategy widely employed in peptide and heterocyclic synthesis to prevent unwanted side reactions during multi-step processes. The piperidine ring adopts a chair conformation, with the bulky Boc-isopropylaminomethyl group occupying an equatorial position to minimize steric strain.

Physicochemical Characteristics

Key physicochemical parameters derived from computational and experimental studies include:

PropertyValueMethod/Source
Molecular Weight314.42 g/molExperimental
LogP (octanol-water)1.24 (consensus)XLOGP3, WLOGP, MLOGP
Solubility (ESOL)4.48 mg/mL (0.0195 mol/L)ESOL prediction
Topological Polar Surface Area66.84 ŲSILICOS-IT
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors4PubChem

The compound exhibits moderate lipophilicity (LogP ~1.24), suggesting favorable membrane permeability, while its polar surface area (66.84 Ų) aligns with guidelines for central nervous system (CNS) penetration. Solubility predictions indicate moderate aqueous solubility, necessitating organic co-solvents for laboratory handling.

Synthesis and Manufacturing

Strategic Approaches

The synthesis of {3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves sequential functionalization of the piperidine scaffold:

  • Introduction of the Boc-Protected Amine:
    Isopropylamine is reacted with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form the Boc-protected intermediate. This step ensures chemoselective protection of the amine group.

  • Piperidine Functionalization:
    The Boc-isopropylaminomethyl group is introduced at the 3-position of piperidine via reductive amination or alkylation. For example, condensation of Boc-isopropylamine with piperidine-3-carbaldehyde under hydrogenation conditions yields the substituted piperidine.

  • Acetic Acid Substituent Addition:
    The acetic acid moiety is installed at the 1-position through nucleophilic substitution or coupling reactions. A representative method involves reacting the piperidine intermediate with bromoacetic acid in the presence of a base such as triethylamine.

Comparative Synthetic Routes

Data from analogous compounds, such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, highlight the utility of carbodiimide-based coupling agents (e.g., EDC/HOBt) for introducing carboxylic acid groups . For instance, the synthesis of 1-Boc-piperidine-4-carboxylic acid derivatives employs EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation with aryl amines . These conditions could be adapted for introducing the acetic acid group in the target compound.

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s structural motifs align with pharmacophores found in neurologically active agents. Piperidine derivatives are prevalent in dopamine receptor modulators, sigma-1 receptor ligands, and acetylcholinesterase inhibitors. The Boc group enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid), allowing sequential functionalization in multi-step syntheses.

Case Study: Antiviral Agents

A synthesis protocol for the related compound 1-Boc-piperidine-4-carboxylic acid demonstrates its coupling with methyl 2-amino-3-hydroxybenzoate to form benzoxazole derivatives, which exhibit antiviral activity . By analogy, {3-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid could serve as a precursor for protease inhibitors or viral entry blockers, leveraging its amine and carboxylic acid functionalities for target engagement.

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